16beta,17-Dihydroxy-ent-kaurane-19-oic acid
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Overview
Description
16beta,17-Dihydroxy-ent-kaurane-19-oic acid is a ent-kaurane diterpenoid that is substituted by hydroxy groups at positions 16 and 17 (the 16beta stereoisomer). This compound is isolated from plants such as Helianthus species and Annona squamosa . It exhibits notable anti-HIV activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16beta,17-Dihydroxy-ent-kaurane-19-oic acid typically involves the oxidation of ent-kaurane-19-oic acid . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound from plant materials .
Chemical Reactions Analysis
Types of Reactions
16beta,17-Dihydroxy-ent-kaurane-19-oic acid undergoes several types of chemical reactions, including:
Oxidation: Converts the hydroxy groups to carbonyl groups.
Reduction: Reduces the carbonyl groups back to hydroxy groups.
Substitution: Hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions include ent-kaurane-19-oic acid derivatives with various functional groups replacing the hydroxy groups .
Scientific Research Applications
16beta,17-Dihydroxy-ent-kaurane-19-oic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other diterpenoids.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Exhibits and potential .
Industry: Potential use in developing pharmaceuticals and natural product-based therapies .
Mechanism of Action
The mechanism by which 16beta,17-Dihydroxy-ent-kaurane-19-oic acid exerts its effects involves:
Inhibition of HIV replication: The compound acts as an anti-HIV agent by inhibiting the replication of the virus in host cells.
Anticancer activity: It inhibits cancer cell migration by interfering with cellular signaling pathways, potentially involving the cAMP pathway .
Comparison with Similar Compounds
Similar Compounds
- ent-Kaurane-19-oic acid
- 16alpha,17-Dihydroxy-ent-kaurane-19-oic acid
- ent-16beta,17-Dihydroxy-19-kauranoic acid
Uniqueness
16beta,17-Dihydroxy-ent-kaurane-19-oic acid is unique due to its specific stereochemistry and biological activities . Its dual hydroxy substitution at positions 16 and 17 distinguishes it from other kaurane diterpenoids, contributing to its potent anti-HIV and anticancer properties .
Properties
CAS No. |
74365-74-5 |
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Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10R,13S,14S)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H32O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h13-15,21,24H,3-12H2,1-2H3,(H,22,23)/t13-,14-,15-,17+,18+,19-,20+/m0/s1 |
InChI Key |
MRBLTWPEPGRXQN-DKUWUMJMSA-N |
SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)C(=O)O |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@@](C4)(CO)O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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